molecular formula C13H11N3O3 B7979216 Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate

Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate

Cat. No.: B7979216
M. Wt: 257.24 g/mol
InChI Key: HUGLESWXLKQNFH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate is a heterocyclic compound that belongs to the pyrazoloquinoxaline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]quinoxaline core with an ethyl ester group at the 7-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylquinoxaline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to facilitate the cyclization process, leading to the formation of the desired pyrazoloquinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazoloquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) alpha, a key enzyme involved in cell signaling pathways. By inhibiting PI3K alpha, the compound can modulate various cellular processes, including cell proliferation and survival, making it a promising candidate for anti-cancer therapy.

Comparison with Similar Compounds

Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylate can be compared with other similar compounds in the pyrazoloquinoxaline family:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: Contains a carboxamide group instead of an ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-oxo-5H-pyrazolo[1,5-a]quinoxaline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)8-3-4-10-9(7-8)15-12(17)11-5-6-14-16(10)11/h3-7H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGLESWXLKQNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=CC=N3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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